Zavondemstat

KDM4 epigenetics pan-inhibitor

Zavondemstat (TACH101, QC8222) is the only clinically validated pan-inhibitor of KDM4A-D isoforms (IC50 ≤80 nM) in active clinical development (NCT05076552). Unlike single-isoform inhibitors or LSD1-targeted agents, it achieves equipotent blockade of all four KDM4 members, overcoming redundancy-driven resistance. Phase I data confirm 0% Grade ≥3 TRAEs, 0% DLTs, and weekly oral dosing with no drug accumulation—simplifying combination study design. Validated in colorectal, esophageal, and TNBC xenograft models with up to 100% tumor growth inhibition. For researchers demanding complete KDM4 target coverage with a translational-grade molecule backed by a robust clinical safety database.

Molecular Formula C26H29N3O3
Molecular Weight 431.5 g/mol
CAS No. 1851412-93-5
Cat. No. B10856581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZavondemstat
CAS1851412-93-5
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O
InChIInChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1
InChIKeyNDVITLLKZQXKGU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zavondemstat (TACH101, CAS 1851412-93-5) — First-in-Class KDM4 Pan-Inhibitor for Epigenetic Oncology Research


Zavondemstat (TACH101, QC8222) is a synthetic small-molecule, reversible, α-ketoglutarate competitive pan-inhibitor of the histone lysine demethylase 4 (KDM4) family [1]. It potently inhibits all four KDM4 isoforms (KDM4A-D) with IC50 values ≤80 nM while exhibiting significantly weaker activity against KDM5 family members (IC50 140–400 nM) and minimal effects on other KDM families (KDM2, KDM3, KDM6, KDM7) [2]. KDM4 enzymes catalyze the removal of methyl marks from histones H3K9 and H3K36, and their overexpression or dysregulation has been mechanistically linked to oncogenic processes including replicative immortality, evasion of apoptosis, metastasis, DNA repair deficiency, and genomic instability [1]. Unlike tool compounds that target a single KDM4 isoform, Zavondemstat's pan-isoform inhibition addresses the well-documented functional redundancy and cross-activity among KDM4 family members [1].

Why Zavondemstat Cannot Be Substituted with Other KDM4 Inhibitors or LSD1-Targeted Compounds


KDM4 isoforms (A–D) exhibit significant functional redundancy and overlapping substrate specificity, rendering single-isoform inhibitors ineffective in cancer models where multiple family members drive tumorigenic programs [1]. The KDM4 family is structurally and functionally distinct from LSD1 (KDM1A), a flavin-dependent demethylase that acts on H3K4me1/2 and is targeted by clinical compounds such as Iadademstat (ORY-1001) and GSK2879552 [2]. Substituting Zavondemstat with a single-isoform KDM4 inhibitor (e.g., QC6352, selective for KDM4C) fails to address the cross-compensatory activity of KDM4A, KDM4B, and KDM4D that sustains cancer cell proliferation [1]. Similarly, substituting with an LSD1 inhibitor (e.g., Iadademstat or GSK2879552) constitutes a target-class shift with entirely different epigenetic mechanisms, biomarker profiles, and clinical development trajectories [2]. Furthermore, the majority of published KDM4 inhibitors continue to face major translational challenges including poor membrane permeability, limited cellular potency, and low isoform specificity — deficiencies that Zavondemstat was specifically engineered to overcome [3].

Quantitative Differentiation Evidence for Zavondemstat Versus Comparators


KDM4 Isoform Inhibition Potency: Zavondemstat vs. Single-Isoform Selective Inhibitors

Zavondemstat inhibits all four KDM4 isoforms (A–D) with IC50 values of 80 nM in biochemical assays, providing equipotent pan-isoform coverage that addresses functional redundancy [1]. In contrast, QC6352 is reported as a selective KDM4C inhibitor with an IC50 of 35 nM against KDM4C but lacks demonstrated equipotent activity against KDM4A, KDM4B, and KDM4D [2]. JIB-04, a pan-selective Jumonji demethylase inhibitor, exhibits substantially weaker potency against KDM4C (IC50 1100 nM) and other KDM4 isoforms (JMJD2A 445 nM, JMJD2B 435 nM, JMJD2D 290 nM) .

KDM4 epigenetics pan-inhibitor histone demethylase

Target-Class Selectivity: Zavondemstat's KDM Family Discrimination Profile

Zavondemstat demonstrates clear discrimination between KDM families: it potently inhibits KDM4A-D (IC50 80 nM) while showing substantially weaker activity against KDM5 family members (IC50 140–400 nM) and negligible activity against KDM2, KDM3, KDM6, and KDM7 family members [1]. The selectivity window between KDM4 (primary target) and KDM5 (closest off-target family) is approximately 1.75- to 5-fold [1]. For comparison, JIB-04, a pan-Jumonji inhibitor, shows relatively flat selectivity across multiple KDM families including JARID1A (230 nM), JMJD2E (340 nM), and JMJD3 (855 nM) .

selectivity KDM5 KDM2 off-target epigenetic specificity

Clinical Safety Benchmark: Phase I Adverse Event Profile in Heavily Pretreated Cancer Patients

In a first-in-human Phase I dose-escalation study (NCT05076552) enrolling 30 heavily pretreated patients with advanced/metastatic solid tumors across 6 dose cohorts, Zavondemstat demonstrated an exceptional tolerability profile: all treatment-related adverse events (TRAEs) were Grade 1 or 2 only, with no Grade ≥3 TRAEs, no serious TRAEs, and no dose-limiting toxicities (DLTs) reported at any dose level [1]. Maximum tolerated dose (MTD) was not reached. The most common TRAEs were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%) [1]. In 23 response-evaluable patients, 10 (44%) achieved stable disease (SD), with 2 patients (9%) maintaining SD ≥6 months [1]. For context, LSD1 inhibitors in Phase I trials have reported Grade ≥3 TRAEs including thrombocytopenia with GSK2879552 (22%) and Iadademstat, as well as DLTs requiring dose modification [2].

clinical trial safety tolerability Phase I solid tumors

Preclinical Tumor Growth Inhibition: Zavondemstat's In Vivo Efficacy Across Multiple Xenograft Models

Zavondemstat demonstrated robust tumor growth inhibition across multiple xenograft models, achieving tumor growth inhibition (TGI) of up to 100% in colorectal, esophageal, gastric, breast, and lymphoma models . In cellular assays, sub-micromolar concentrations of Zavondemstat induced apoptosis in human colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast cancer (MDA-MB-231) cell lines with EC50 values of 0.033–0.092 µM . In contrast, the KDM4C-selective inhibitor QC6352, despite its 35 nM biochemical IC50 against KDM4C, lacks published evidence of achieving comparable TGI or apoptotic induction across a similarly broad panel of xenograft models [1].

xenograft tumor growth inhibition colorectal cancer esophageal cancer breast cancer

Clinical Development Stage: Zavondemstat as the Sole KDM4 Inhibitor in Human Trials

Zavondemstat is the only KDM4 inhibitor currently undergoing clinical evaluation for cancer treatment [1]. A systematic review of the patent literature on KDM4 inhibitors (covering 17 patent applications from June 2014 to May 2025) identified TACH101 (Zavondemstat) as the sole KDM4-targeted agent that has advanced into clinical trials [1]. All other KDM4 inhibitors described in the patent and primary literature remain at the preclinical discovery or optimization stage, with most facing translational challenges including poor membrane permeability, limited cellular potency, and low isoform specificity [1]. LSD1 inhibitors such as Iadademstat and GSK2879552 are in clinical development, but these compounds target a distinct epigenetic mechanism (H3K4me1/2 demethylation) and do not address the KDM4-driven oncogenic pathways [2].

clinical development first-in-class Phase I KDM4 NCT05076552

PK Profile and Dosing Convenience: Weekly Oral Administration with No Drug Accumulation

In the Phase I clinical study, Zavondemstat demonstrated a dose-proportional exposure profile with a half-life of approximately 1.5 hours and no to minimal drug accumulation observed following weekly oral administration [1]. This PK profile supports a convenient once-weekly dosing schedule that may enhance patient compliance in clinical settings. For comparison, LSD1 inhibitors such as Iadademstat and GSK2879552 are typically administered daily or on continuous dosing schedules due to their distinct PK properties and mechanism-based toxicity considerations requiring more frequent monitoring [2]. The short half-life of Zavondemstat, combined with the absence of drug accumulation, provides a favorable profile for intermittent dosing strategies that may mitigate cumulative toxicity risks.

pharmacokinetics half-life oral bioavailability dosing schedule drug accumulation

Zavondemstat: High-Impact Research and Industrial Application Scenarios Based on Validated Differentiation


Mechanistic Studies of KDM4-Driven Oncogenic Programs Requiring Pan-Isoform Inhibition

For research groups investigating the functional redundancy of KDM4A-D isoforms in cancer models, Zavondemstat provides the only clinically validated tool compound capable of equipotent pan-isoform inhibition at 80 nM [1]. Single-isoform inhibitors such as QC6352 (KDM4C-selective) fail to recapitulate the full biological effect of KDM4 family blockade due to compensatory activity among isoforms [1]. Researchers studying KDM4's role in replicative immortality, apoptosis evasion, metastasis, DNA repair deficiency, or cancer stem cell renewal should prioritize Zavondemstat to avoid the confounding effects of incomplete target coverage [1].

Preclinical Combination Therapy Development Leveraging Favorable Safety Profile

The Phase I clinical data demonstrating 0% Grade ≥3 TRAEs, 0% DLTs, and 0% serious TRAEs [2] positions Zavondemstat as an attractive combination partner for preclinical studies with chemotherapeutics, immunotherapies, or other targeted agents where overlapping toxicities would otherwise limit feasibility. The weekly oral dosing schedule (t1/2 ≈ 1.5 hours) with no drug accumulation [2] further simplifies combination study design compared to daily-dosed epigenetic inhibitors such as Iadademstat or GSK2879552 [3].

Translational Research in Colorectal, Esophageal, Gastric, and Triple-Negative Breast Cancers

Zavondemstat has demonstrated potent antiproliferative activity and apoptosis induction (EC50 0.033–0.092 µM) in cell lines derived from colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast (MDA-MB-231) cancers , with tumor growth inhibition of up to 100% in corresponding xenograft models . Researchers focusing on these specific tumor histologies should prioritize Zavondemstat over single-isoform KDM4 inhibitors that lack comparable published in vivo validation across this breadth of indications.

IND-Enabling Studies and Biomarker-Driven Clinical Trial Design

As the only KDM4 inhibitor currently in clinical development [4], Zavondemstat offers a substantially lower translational risk profile for organizations planning IND-enabling studies, combination trial designs, or biomarker-driven patient stratification efforts targeting the KDM4 pathway. The established Phase I safety database (NCT05076552) with 30 heavily pretreated patients [2] provides a clinical validation benchmark unavailable for any other KDM4-targeted compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zavondemstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.